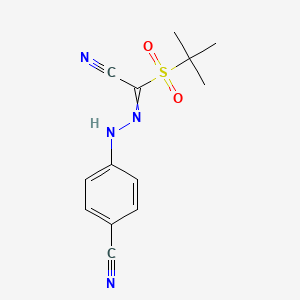
4-(Methylsulphonylamino)phenylacetic acid
Vue d'ensemble
Description
4-(Methylsulphonylamino)phenylacetic acid (MSAPA) is an important and widely used chemical compound in the scientific community. It is utilized in a variety of applications, ranging from synthesis to biochemical and physiological research. MSAPA can be synthesized using a variety of methods and has a wide range of biological and biochemical effects.
Applications De Recherche Scientifique
Synthesis and Structure Elucidation
The compound has been used in the synthesis and structure elucidation of various derivatives with significant biological activities. For instance, it has been involved in the preparation of phenylamides with immunological activity. These compounds were found to inhibit immune responses and are potentially useful in medical applications like organ transplantation and combating pathogen invasion (Ryng et al., 1997).
Chemical Synthesis and Production
In chemical synthesis, derivatives of 4-(Methylsulphonylamino)phenylacetic acid have been synthesized through various chemical reactions, serving as precursors or intermediates in the production of other complex compounds. For instance, a synthesis process using piperonal aldehyde as the raw material was developed to produce certain derivatives with high purity and considerable yield (Han Xue-lian, 2007). Moreover, the photochemistry of similar compounds like 4-(methylthio)phenylacetic acid has been studied, revealing complex photolysis mechanisms and various photoproducts, which are essential for understanding the compound's behavior under light exposure and its potential applications in photochemistry (Filipiak et al., 2005).
Biological Activity and Applications
Compounds derived from 4-(Methylsulphonylamino)phenylacetic acid have been explored for their biological activities. For example, rofecoxib analogs, expected to have anti-inflammatory activity, were synthesized through a reaction involving a derivative of 4-(Methylsulphonylamino)phenylacetic acid (Abdellatif et al., 2013). Similarly, other derivatives were synthesized with the expectation of antiinflammatory activity, indicating the compound's role in developing potential anti-inflammatory drugs (Abdellatif et al., 2013).
Propriétés
IUPAC Name |
2-[4-(methanesulfonamido)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-15(13,14)10-8-4-2-7(3-5-8)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTWMOUDEJBNAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378766 | |
| Record name | {4-[(Methanesulfonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulphonylamino)phenylacetic acid | |
CAS RN |
56205-88-0 | |
| Record name | {4-[(Methanesulfonyl)amino]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-difluoro-N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B1350478.png)

![Methyl 3-[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1350480.png)
![N'-[5-(4-Chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1350499.png)
![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-4-isoxazolecarbonitrile](/img/structure/B1350505.png)



![methyl 3-{[(E)-4,4,4-trifluoro-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate](/img/structure/B1350520.png)




